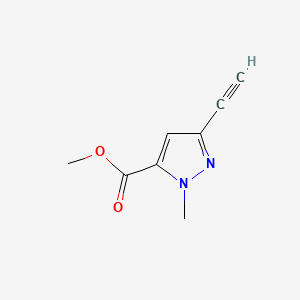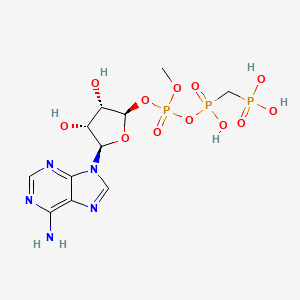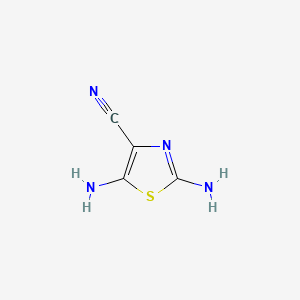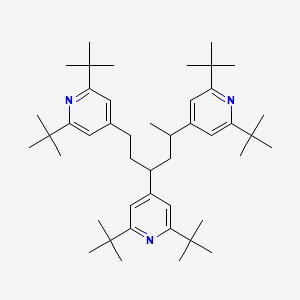
2H-Imidazol-2-one, 1,3-dihydro-4-methyl-5-(trifluoroacetyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Imidazol-2-one, 1,3-dihydro-4-methyl-5-(trifluoroacetyl)- is a heterocyclic compound that belongs to the imidazole family This compound is characterized by its unique structure, which includes a trifluoroacetyl group attached to the imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Imidazol-2-one, 1,3-dihydro-4-methyl-5-(trifluoroacetyl)- typically involves the condensation of urea or potassium cyanate (KCNO) with carbonyl compounds containing functional groups . One common method is the interaction of KCNO with aminoketone salts in aqueous media . The aminoketone salts are synthesized by hydrolysis of phthalimidoketones or acyloxazolinones . Another pathway involves the use of urea as the cyclization agent, where substituted aminoketones undergo cyclocondensation with urea under rigid conditions (185 – 190°C) to form the desired imidazole derivative .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Imidazol-2-one, 1,3-dihydro-4-methyl-5-(trifluoroacetyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced imidazole compounds.
Substitution: The trifluoroacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels to optimize the reaction outcomes.
Major Products
The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring. These derivatives are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .
Applications De Recherche Scientifique
2H-Imidazol-2-one, 1,3-dihydro-4-methyl-5-(trifluoroacetyl)- has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2H-Imidazol-2-one, 1,3-dihydro-4-methyl-5-(trifluoroacetyl)- involves its interaction with molecular targets such as enzymes and receptors. The trifluoroacetyl group enhances its binding affinity to these targets, leading to modulation of biological pathways . This compound can inhibit or activate specific enzymes, thereby influencing various physiological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dihydro-2H-imidazol-2-one: A simpler imidazole derivative without the trifluoroacetyl group.
1,3-Dihydro-4-methyl-2H-imidazol-2-one: Similar structure but lacks the trifluoroacetyl group.
1,3-Dihydro-4-methyl-5-(4-methylthiobenzoyl)-2H-imidazol-2-one (Enoximone): Contains a different substituent group, used as a cardiotonic agent.
Uniqueness
The presence of the trifluoroacetyl group in 2H-Imidazol-2-one, 1,3-dihydro-4-methyl-5-(trifluoroacetyl)- imparts unique chemical properties, such as increased stability and reactivity. This makes it a valuable compound for various applications, particularly in drug development and industrial processes .
Propriétés
Numéro CAS |
109777-66-4 |
|---|---|
Formule moléculaire |
C6H5F3N2O2 |
Poids moléculaire |
194.113 |
Nom IUPAC |
4-methyl-5-(2,2,2-trifluoroacetyl)-1,3-dihydroimidazol-2-one |
InChI |
InChI=1S/C6H5F3N2O2/c1-2-3(11-5(13)10-2)4(12)6(7,8)9/h1H3,(H2,10,11,13) |
Clé InChI |
ABCGPUNLWRNYAO-UHFFFAOYSA-N |
SMILES |
CC1=C(NC(=O)N1)C(=O)C(F)(F)F |
Synonymes |
2H-Imidazol-2-one, 1,3-dihydro-4-methyl-5-(trifluoroacetyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Pyrido[2,3-f][1,4]oxazepine](/img/structure/B566470.png)

![Prop-2-enimidate;trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;trimethyl(2-prop-2-enoyloxyethyl)azanium;chloride;hydrochloride](/img/structure/B566473.png)





